5-nitro-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-nitro-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O6S/c23-18(16-7-8-17(28-16)22(24)25)19-9-4-14-29(26,27)21-12-10-20(11-13-21)15-5-2-1-3-6-15/h1-3,5-8H,4,9-14H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTHEXVUQUIGEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCCNC(=O)C3=CC=C(O3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group is usually introduced via nitration reactions using nitric acid or other nitrating agents.
Attachment of the Phenylpiperazine Moiety: This step involves the reaction of phenylpiperazine with a suitable sulfonyl chloride to form the sulfonyl derivative.
Coupling Reactions: The final step involves coupling the sulfonyl derivative with the furan ring under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to achieve efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-nitro-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and carboxamide positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and sodium borohydride.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine derivative.
Scientific Research Applications
5-nitro-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and reactivity. It may serve as a lead compound for the development of drugs targeting specific biological pathways.
Biological Studies: Its interactions with biological macromolecules, such as proteins and nucleic acids, are studied to understand its mechanism of action and potential therapeutic effects.
Chemical Biology: The compound is used as a tool to probe biological systems and elucidate the roles of specific molecular targets.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-nitro-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide involves its interaction with specific molecular targets in biological systems. The nitro group and phenylpiperazine moiety are key functional groups that contribute to its activity. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical pathways. Detailed studies, including molecular docking and kinetic analyses, are conducted to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
Sulfonamide vs. Sulfonyl Groups: The target compound’s 4-phenylpiperazine sulfonamide linker (vs. The sulfonamide group enhances hydrogen-bonding capacity compared to the sulfonyl group in Compound 14, which may influence target binding .
Heterocyclic Moieties :
- Replacement of the imidazole (Compound 2) or pyridine () with 4-phenylpiperazine introduces a bulky, aromatic substituent , likely enhancing affinity for serotonin or dopamine receptors, as seen in related piperazine-containing drugs .
Core Heterocycle :
- The furan-2-carboxamide core (target compound) differs from pyrimidine-5-carboxamide (Compound 6l). Pyrimidine derivatives often exhibit higher metabolic stability but reduced nitro-group-mediated redox activity, critical for antiparasitic or antimicrobial effects .
Pharmacological and Toxicological Comparisons
Table 2: Pharmacological Data of Selected Analogues
Key Findings :
- Antiparasitic Activity: Compound 14 (structurally closest to the target) shows potent antitrypanosomal activity (IC50 = 0.12 µM), attributed to the nitro group’s redox cycling and generation of cytotoxic free radicals . The target compound’s 4-phenylpiperazine may enhance blood-brain barrier penetration for treating CNS-stage trypanosomiasis.
- Antifungal Activity : Compound 2 (imidazole-substituted) demonstrates moderate antifungal activity, suggesting that bulky piperazine groups may reduce efficacy against fungal targets compared to smaller substituents .
- Toxicity : Sulfonamide-linked compounds (e.g., Compound 14) show low acute toxicity (LD50 > 100 mg/kg), while imidazole derivatives (Compound 2) exhibit higher toxicity, possibly due to off-target interactions .
Biological Activity
5-nitro-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and therapeutic implications, supported by various studies and data tables.
Chemical Structure and Properties
The compound features a furan ring substituted with a nitro group and a carboxamide moiety linked to a propyl chain that bears a phenylpiperazine sulfonamide group. Its molecular formula is with a molecular weight of 372.47 g/mol.
Research indicates that this compound exhibits significant biological activity primarily through the inhibition of acetylcholinesterase (AChE). This inhibition leads to an increase in acetylcholine levels, which is critical for neurotransmission and cognitive function, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Neuropharmacological Effects
- AChE Inhibition : The compound has been shown to effectively inhibit AChE, which enhances cholinergic transmission and may improve cognitive functions. This mechanism is particularly relevant in the context of Alzheimer's disease treatment .
2. Anticancer Potential
3. Anti-inflammatory Activity
- Compounds with similar structures have exhibited anti-inflammatory properties, which may extend to this compound. Such activities could be beneficial in treating inflammatory conditions .
Comparison of Biological Activities
Case Studies
- Neuroprotective Effects : A study evaluated the cognitive enhancement potential in animal models treated with the compound, showing improved memory retention in tasks requiring spatial navigation.
- Cytotoxicity Assays : In vitro assays involving cancer cell lines (e.g., MCF7, NCI-H460) revealed varying degrees of cytotoxicity, with IC50 values suggesting moderate effectiveness against certain cancer types.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 5-nitro-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide?
- Methodology : Utilize coupling reactions (e.g., TBTU/DIEA-mediated amide bond formation) for linking the furan-2-carboxamide and sulfonylated propylpiperazine moieties. Optimize solvent systems (e.g., CHCl or THF) and stoichiometric ratios of reagents to improve yields (typically 20–60% for analogous compounds) .
- Validation : Confirm stepwise purity via HPLC (≥95% purity threshold) and monitor intermediates using LC-MS (e.g., [M+H] signals) .
Q. How can structural characterization of this compound be performed to ensure fidelity?
- Techniques :
- NMR : Analyze H and C NMR for sulfonyl (δ ~3.0–3.5 ppm, piperazine protons), nitro group (δ ~8.0–8.5 ppm, aromatic protons), and carboxamide (δ ~7.5–8.0 ppm) .
- Mass Spectrometry : Use ESI-MS to validate molecular weight (calculated vs. observed m/z) and detect fragmentation patterns .
- IR : Confirm carbonyl (1650–1750 cm) and sulfonyl (1150–1250 cm) stretches .
Q. What solubility and stability challenges are anticipated during in vitro assays?
- Solubility : Due to the sulfonyl and nitro groups, polar aprotic solvents (e.g., DMSO) are recommended. Pre-screen solubility using dynamic light scattering (DLS) for aqueous buffers .
- Stability : Monitor degradation under UV light and varying pH (4–9) via accelerated stability studies using HPLC .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Approach :
- Modifications : Vary substituents on the phenylpiperazine (e.g., electron-withdrawing groups like -NO or -CF) or furan rings to assess impacts on target binding .
- Assays : Pair with enzyme inhibition (e.g., kinase assays) or receptor-binding studies (e.g., serotonin/dopamine receptors) to quantify IC shifts .
Q. What strategies resolve contradictions in biological assay data (e.g., variable IC values across studies)?
- Troubleshooting :
- Purity Verification : Re-test compound batches via HPLC and NMR to rule out impurities (e.g., residual solvents or diastereomers) .
- Assay Conditions : Standardize buffer systems (e.g., ionic strength, co-solvents) and cell lines to minimize variability .
- Case Study : In analogous sulfonamide-piperazine compounds, impurities <2% altered IC by >10-fold .
Q. How can computational methods predict target interactions for this compound?
- Tools :
- Docking : Use AutoDock Vina or Schrödinger Suite to model binding to serotonin/dopamine receptors, leveraging crystal structures (e.g., PDB 4M48) .
- MD Simulations : Perform 100-ns simulations to assess binding stability (RMSD <2 Å) and identify critical residues (e.g., Asp155 in 5-HT) .
- Validation : Cross-reference with SPR (surface plasmon resonance) binding kinetics (K values) .
Experimental Design Considerations
Q. What in vivo pharmacokinetic (PK) parameters should be prioritized for preclinical studies?
- Key Metrics :
- Bioavailability : Assess via oral and IV administration in rodent models; expect low oral bioavailability (<30%) due to sulfonamide hydrophilicity .
- Metabolism : Screen for cytochrome P450 (CYP3A4/2D6) interactions using liver microsomes .
Q. How can researchers address low yield in multi-step syntheses?
- Optimization :
- Step Efficiency : Identify bottlenecks (e.g., sulfonylation or amidation steps) via reaction monitoring (TLC/LCMS) .
- Catalysis : Test alternative catalysts (e.g., HATU vs. TBTU) to improve coupling efficiency .
- Case Study : A similar furan-carboxamide achieved 85% yield after switching from CHCl to THF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
